4-Isopropylpiperazine-2-carboxylic acid

Description

Significance of Piperazine-Containing Scaffolds in Modern Drug Discovery

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.netnih.gov Its prevalence is due to a combination of favorable characteristics, including high aqueous solubility, tunable basicity, and straightforward chemical reactivity, which allow chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.govtandfonline.com

The piperazine moiety is a core component in a wide array of FDA-approved drugs. nih.govtandfonline.com Its structural versatility allows it to be incorporated into molecules designed for numerous therapeutic purposes. The two nitrogen atoms provide reactive sites for introducing various substituents, enabling the synthesis of diverse chemical libraries for screening against biological targets. nih.govtandfonline.com

Table 1: Prominent Therapeutic Areas for Piperazine Derivatives

| Therapeutic Area | Description of Role | Citations |

|---|---|---|

| Central Nervous System (CNS) | Piperazine derivatives are used as antipsychotic, antidepressant, and anxiolytic agents, often by modulating monoamine pathways. | nih.gov |

| Oncology | Numerous anticancer drugs, such as Imatinib and Olaparib, incorporate the piperazine scaffold. | researchgate.netnih.gov |

| Infectious Diseases | The scaffold is found in antibacterial, antifungal, antiviral, and antimalarial agents. Its derivatives are explored to combat antimicrobial resistance. | researchgate.netwisdomlib.orgresearchgate.netnih.gov |

| Anti-inflammatory | Derivatives have been designed and investigated for their potential as anti-inflammatory and analgesic drugs. | nih.govthieme-connect.com |

| Anthelmintics | Historically, piperazine and its derivatives have been used to treat parasitic worm infections, typically by paralyzing the parasites. | wikipedia.org |

Structural Context of 4-Isopropylpiperazine-2-carboxylic Acid within Piperazine Derivatives

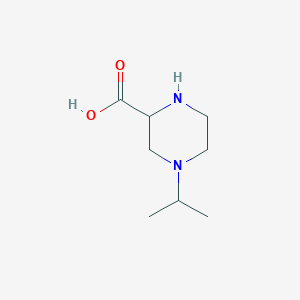

This compound is a specific derivative of the parent piperazine ring. Its structure is defined by two key functional groups attached to the core heterocycle:

A Carboxylic Acid Group (-COOH) at Position 2: The carboxyl group is an acidic functional group consisting of a carbonyl (C=O) and a hydroxyl (-OH). libretexts.orgbritannica.com Its presence introduces a site for potential ionic interactions and hydrogen bonding, and it can be converted into other functional groups like esters or amides to modify a molecule's properties. britannica.comgoogle.com

An Isopropyl Group (-CH(CH₃)₂) at Position 4: This alkyl group is attached to one of the nitrogen atoms of the piperazine ring. The isopropyl group adds bulk and hydrophobicity, which can influence how the molecule binds to a biological target and affects its metabolic stability.

The combination of these groups on the conformationally flexible piperazine ring creates a chiral center at the C2 carbon, meaning the compound can exist as different stereoisomers.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.22 g/mol |

| Functional Groups | Piperazine, Carboxylic Acid, Isopropyl Group |

| Chirality | Contains a chiral center at the C2 position |

Historical and Current Perspectives on the Piperazine-2-carboxylic Acid Moiety in Research

The piperazine-2-carboxylic acid moiety serves as a crucial building block in the synthesis of complex molecules for both pharmaceutical and agricultural applications. chemimpex.com Historically, patents have detailed the synthesis of its optically active forms as key intermediates for producing pharmaceutical agents, including HIV protease inhibitors and compounds targeting the central nervous system. google.comgoogle.com

In current research, this moiety continues to be a foundation for developing novel therapeutic agents. For instance, recent studies have focused on creating derivatives to act as multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's. nih.gov The carboxylic acid group is often modified to an amide or ester to fine-tune the molecule's activity and selectivity. nih.gov Furthermore, piperazine-2-carboxylic acid derivatives have been used to functionalize nanomaterials, such as mesoporous silica (B1680970), to create advanced drug delivery systems. nih.gov This demonstrates the moiety's enduring relevance, evolving from a simple synthetic intermediate to a component in sophisticated biomedical technologies.

Overview of Research Areas for this compound and its Derivatives

While specific research focusing exclusively on this compound is not extensively documented, the known applications of its structural analogs provide a clear indication of its potential research areas. The investigation of N-substituted piperazine-2-carboxylic acid derivatives is an active field.

A primary area of interest is in neurodegenerative diseases. A 2023 study detailed the design and synthesis of a series of 1,4-disubstituted piperazine-2-carboxylic acid derivatives as potential agents for Alzheimer's disease. nih.gov These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to the progression of the disease. nih.gov The study explored various substituents on the nitrogen atoms, highlighting how modifications at these positions directly influence potency and selectivity. nih.gov

Another significant research avenue is in agents targeting the central nervous system. A patent describes 4-substituted piperazine-2-carboxylic acids as having depressant effects on electrical activity at certain CNS receptor sites. google.com The development of optically active versions of these derivatives is also a key research focus, as specific stereoisomers are often required for desired therapeutic effects, such as in the synthesis of HIV protease inhibitors. google.com Based on these precedents, this compound is a logical candidate for synthesis and evaluation in programs targeting neurological disorders and viral diseases.

Table 3: Selected Research on Derivatives of the Piperazine-2-carboxylic Acid Core

| Research Focus | Derivative Type | Key Findings | Citations |

|---|---|---|---|

| Alzheimer's Disease | 1,4-bisbenzylpiperazine-2-carboxylic acids and their hydroxamic acid/carboxamide congeners. | Compounds showed potent and selective inhibition of butyrylcholinesterase (BChE), an important target in Alzheimer's therapy. | nih.gov |

| Central Nervous System Agents | 4-substituted piperazine-2-carboxylic acids with various alkyl and acyl groups. | Compounds were found to act as depressants of electrical activity at CNS receptor sites. | google.com |

| Antiviral Agents (HIV) | Optically active piperazine-2-carboxylic acid amides. | The moiety is a key structural unit for HIV protease inhibitors, requiring asymmetric synthesis to obtain the correct stereoisomer. | google.com |

| Drug Delivery Systems | Piperazine-2-carboxylic acid derivatives grafted onto mesoporous silica nanorods. | Functionalization increased the loading and controlled the release of the anticancer drug gemcitabine. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylpiperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-6(2)10-4-3-9-7(5-10)8(11)12/h6-7,9H,3-5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAMFQYMEKCXBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Isopropylpiperazine 2 Carboxylic Acid and Its Analogues

De Novo Synthesis Routes to the 4-Isopropylpiperazine-2-carboxylic Acid Core

De novo synthesis offers a versatile approach to construct the this compound core, allowing for the introduction of desired substituents at specific positions during the ring formation. One common strategy involves the cyclization of appropriately substituted diamine precursors. For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and an aldehyde can provide access to 2-substituted piperazines. organic-chemistry.org While not a direct route to the target compound, this methodology highlights the construction of the piperazine (B1678402) ring from acyclic components.

Another de novo approach utilizes multicomponent reactions, such as the Ugi reaction, to rapidly assemble substituted piperazines. nih.gov This strategy involves the reaction of an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form an α-acylamino amide intermediate, which can then be cyclized to form the piperazine ring. The advantage of this method lies in its ability to introduce diversity at multiple positions of the piperazine scaffold in a single step. nih.gov

A further strategy involves the catalytic reductive cyclization of dioximes to form the piperazine ring. This method can be coupled with in-situ N-protection, for example with a Boc group, to yield protected piperazines in good yields. mdpi.com

| De Novo Synthesis Strategy | Key Features | Potential for this compound Synthesis |

| Decarboxylative Annulation | Utilizes a glycine-based diamine and an aldehyde under visible light promotion. organic-chemistry.org | Could be adapted by using a glycine (B1666218) derivative that would lead to the carboxylic acid at the 2-position and an N-isopropyl diamine. |

| Multicomponent Reactions (e.g., Ugi) | Convergent synthesis allowing for high diversity. nih.gov | An N-isopropylethylenediamine could be used as the amine component to build the desired substitution pattern. |

| Reductive Cyclization of Dioximes | Forms the piperazine ring from dioximes with catalytic hydrogenation. mdpi.com | Requires a dioxime precursor that would yield the 2-carboxylic acid and 4-isopropyl substitution upon cyclization and reduction. |

Derivatization Strategies from Parent Piperazine-2-carboxylic Acid

A more direct and frequently employed approach to synthesize this compound is the derivatization of the commercially available piperazine-2-carboxylic acid. This involves the selective introduction of the isopropyl group at the N4 position and potential modifications of the carboxylic acid functionality.

The introduction of the isopropyl group onto the N4 nitrogen of piperazine-2-carboxylic acid is typically achieved through N-alkylation. This reaction involves treating the parent piperazine with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl iodide, in the presence of a base. The choice of base and solvent is crucial to control the selectivity between mono- and di-alkylation, especially when the N1 nitrogen is unprotected. To achieve selective mono-alkylation at the N4 position, it is often necessary to protect the N1 nitrogen first. researchgate.net

Reductive amination is another powerful method for introducing the isopropyl group. This involves the reaction of piperazine-2-carboxylic acid with acetone (B3395972) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This method is generally mild and provides good yields of the N-alkylated product. nih.gov

| Alkylation Method | Reagents | Key Considerations |

| Direct N-Alkylation | Isopropyl halide (e.g., 2-bromopropane), Base (e.g., K2CO3, Et3N) | Potential for di-alkylation if N1 is unprotected. Requires careful control of stoichiometry and reaction conditions. researchgate.net |

| Reductive Amination | Acetone, Reducing agent (e.g., NaBH(OAc)3) | Generally provides higher selectivity for mono-alkylation compared to direct alkylation. nih.gov |

The carboxylic acid group at the C2 position can undergo various transformations to generate analogues of this compound. For example, the carboxylic acid can be converted to an ester through Fischer esterification by reacting it with an alcohol in the presence of an acid catalyst. tcichemicals.com Alternatively, alkylation with alkyl halides can also yield esters. tcichemicals.com

Amide derivatives can be synthesized by activating the carboxylic acid, for instance with coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), followed by reaction with a primary or secondary amine. nih.govgoogleapis.com This approach is widely used in peptide synthesis and can be applied to derivatize the carboxylic acid moiety of the target compound. nih.gov

Utilization of Protecting Group Strategies in Synthesis

Protecting groups are essential tools in the synthesis of complex molecules like this compound, where multiple reactive functional groups are present. They allow for the selective reaction of one functional group while others are temporarily masked.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions (e.g., with trifluoroacetic acid). nih.govchemimpex.com In the synthesis of this compound, N-Boc protection is particularly useful for differentiating the two nitrogen atoms of the piperazine ring.

Starting with piperazine-2-carboxylic acid, one can selectively protect the N1 nitrogen with a Boc group. This is often achieved by reacting piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.com With the N1 position blocked, the N4 nitrogen can then be selectively alkylated with an isopropyl group. Subsequent removal of the Boc group yields the desired this compound. The use of N-Boc-piperazine is a common strategy to ensure mono-alkylation. researchgate.net

For more complex syntheses involving multiple functional groups, an orthogonal protection scheme is necessary. Orthogonal protecting groups are those that can be removed under different conditions without affecting each other. biosynth.com This allows for the sequential deprotection and functionalization of different parts of the molecule.

In the context of piperazine-2-carboxylic acid derivatives, one could employ an N-Boc group for one nitrogen and a benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) group for the other. acs.org The Boc group is acid-labile, while the Bn and Cbz groups are typically removed by hydrogenolysis. biosynth.com The carboxylic acid can be protected as an ester, for example, a methyl or ethyl ester, which can be hydrolyzed under basic conditions. This orthogonal strategy provides precise control over the selective modification of the N1 and N4 positions, as well as the carboxylic acid group. For instance, a methyl-4-BOC-1-CBZ-2-piperazinecarboxylate intermediate can be a versatile building block for further elaboration. researchgate.net

| Protecting Group | Abbreviation | Protection of | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Amine | Acidic conditions (e.g., TFA, HCl) nih.gov |

| Benzyloxycarbonyl | Cbz, Z | Amine | Hydrogenolysis (H₂, Pd/C) |

| Benzyl | Bn | Amine, Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) |

| Methyl/Ethyl Ester | Me, Et | Carboxylic Acid | Basic hydrolysis (e.g., NaOH, LiOH) |

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis to produce complex molecules. For piperazine-2-carboxylic acid derivatives, biocatalysis is primarily employed for the resolution of racemic mixtures to isolate the desired enantiomer.

Kinetic resolution (KR) is a widely used method for separating enantiomers of a racemic mixture, wherein one enantiomer reacts at a faster rate than the other in the presence of a chiral catalyst, such as an enzyme. arkat-usa.org Lipase A from Candida antarctica (CAL-A) has proven to be a highly effective biocatalyst for the enantioselective N-acylation of piperazine-2-carboxylic acid esters. arkat-usa.org

In a key study, the kinetic resolution of N-4-Boc-piperazine-2-carboxylic acid methyl ester was investigated using CAL-A. arkat-usa.org The enzyme catalyzed a highly S-enantioselective N-acylation of the secondary amino group at the N-1 position. When using 2,2,2-trifluoroethyl butanoate as the acyl donor in tert-butyl methyl ether (TBME), the reaction achieved an exceptional enantioselectivity factor (E > 200). arkat-usa.org This high selectivity allows for the separation of both the unreacted (R)-enantiomer and the acylated (S)-product with very high enantiomeric excess (ee > 99%). arkat-usa.org

The choice of acyl donor and solvent can influence the reaction's efficiency. While vinyl butanoate also resulted in high enantioselectivity, the use of 2,2,2-trifluoroethyl butanoate in TBME provided a robust system for achieving excellent separation of the enantiomers. arkat-usa.org On a gram scale, this method successfully allowed for the isolation of both (R)-N-4-Boc-piperazine-2-carboxylic acid methyl ester and the corresponding (S)-N-1-acylated product, each with an enantiomeric excess of 99% or greater at approximately 50% conversion. arkat-usa.org

| Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantioselectivity (E) |

|---|---|---|---|---|---|

| 2,2,2-trifluoroethyl butanoate | TBME | 47 | 88 | >99 | >200 |

| vinyl butanoate | TBME | 48 | 93 | >99 | - |

While kinetic resolution is effective, its maximum theoretical yield for a single enantiomer is limited to 50%. To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic kinetic resolution with an in situ racemization of the less reactive enantiomer, theoretically enabling a 100% yield of the desired enantiomerically pure product. arkat-usa.org

| Acyl Donor | Solvent | Time (h) | Product Yield (%) | Product Configuration |

|---|---|---|---|---|

| vinyl butanoate | Acetonitrile | 48 | 75 | S |

Advanced Coupling Reactions in Derivative Synthesis (e.g., T3P coupling)

Once the chiral core of this compound is obtained, further derivatization is often necessary to synthesize target pharmaceutical compounds. Advanced coupling reagents are employed to form amide bonds between the piperazine carboxylic acid and various amine-containing fragments. Propane phosphonic acid anhydride (B1165640) (T3P) has emerged as a powerful coupling reagent for this purpose.

T3P is known for its high efficiency, mild reaction conditions, and the easy removal of byproducts, which are water-soluble. It is a versatile reagent for the formation of amide bonds, particularly in cases where substrates are prone to racemization or other side reactions. In the synthesis of derivatives of this compound, T3P can be used to couple the carboxylic acid group with a wide range of primary and secondary amines. The reaction typically proceeds smoothly in the presence of a base, such as triethylamine (B128534) or diisopropylethylamine, in a suitable aprotic solvent like dichloromethane (B109758) or ethyl acetate. This method provides a reliable and high-yielding route to complex piperazine-based amides, preserving the stereochemical integrity of the chiral center established during the enzymatic resolution step.

Chirality and Stereoselective Synthesis of 4 Isopropylpiperazine 2 Carboxylic Acid and Its Stereoisomers

Isolation and Characterization of Enantiomers of Piperazine-2-carboxylic Acid

The separation of racemic mixtures into their constituent enantiomers is a pivotal step in the development of chiral drugs. For piperazine-2-carboxylic acid, the parent compound of 4-isopropylpiperazine-2-carboxylic acid, and its derivatives, high-performance liquid chromatography (HPLC) has proven to be an effective technique for enantiomeric resolution. mdpi.com The use of chiral stationary phases (CSPs) is central to this process, as they create a chiral environment that allows for differential interaction with the enantiomers.

Commonly employed CSPs for the separation of chiral amines and carboxylic acids include those based on polysaccharides like cellulose (B213188) and amylose, which are often coated or immobilized on a silica (B1680970) support. rsc.org The choice of the mobile phase, including the organic modifier and any additives, is crucial for achieving optimal separation. For instance, the resolution of chiral antihistamines, some of which contain a piperazine (B1678402) moiety, has been successfully achieved using Chiralpak IA and Chiralpak ID columns. rsc.org

Capillary electrophoresis (CE) represents another powerful technique for chiral separations, offering high efficiency and requiring only small sample volumes. nih.gov Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate the separation of enantiomers. nih.gov

Once separated, the characterization of the enantiomers is essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent or a chiral derivatizing agent can be used to distinguish between enantiomers.

Table 1: Chromatographic Methods for Chiral Separation of Piperazine and Related Derivatives

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Electrolyte Conditions | Application Example |

| HPLC | Chiralpak IA / Chiralpak ID | Acetonitrile/Water/Ammonia solution | Separation of chiral antihistamine enantiomers rsc.org |

| HPLC | Cellulose-based CSPs (ODH®, LUX-3®) | Various mobile phase compositions | Monitoring lipase-catalyzed kinetic resolution of chiral amines mdpi.com |

| CE | Cyclodextrins (e.g., HS-β-CD) | Acidic aqueous background electrolytes | Enantioselective analysis of ibuprofen (B1674241) in plasma nih.gov |

This table is generated based on data from analogous chiral separations and illustrates common methodologies that would be applicable to this compound.

Asymmetric Synthesis Approaches for Chiral Induction

The direct synthesis of a single enantiomer, known as asymmetric synthesis, is often more efficient than the resolution of a racemic mixture. Several strategies have been developed for the asymmetric synthesis of chiral piperazine-2-carboxylic acid and its derivatives, which could be adapted for the synthesis of this compound. rsc.org

One prominent approach involves the asymmetric hydrogenation of a prochiral pyrazine-2-carboxylic acid derivative. This reaction utilizes a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to induce stereoselectivity during the reduction of the pyrazine (B50134) ring to a piperazine ring.

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. mdpi.com For instance, proline and its derivatives can catalyze asymmetric α-amination or Michael addition reactions, which can be key steps in the construction of chiral piperidine (B6355638) and piperazine rings. ekb.eg

Another strategy involves the use of a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. The diketopiperazine methodology, for example, has been used for the asymmetric synthesis of substituted α-amino acids. rsc.orgnih.gov

Finally, starting from a chiral pool of readily available enantiopure compounds, such as amino acids, is a common strategy. Through a series of stereocontrolled reactions, the initial chirality can be transferred to the target molecule.

Table 2: Asymmetric Synthesis Strategies for Chiral Piperazines and Related Heterocycles

| Synthesis Strategy | Key Reaction | Catalyst/Reagent | Outcome |

| Asymmetric Hydrogenation | Reduction of pyrazine ring | Chiral Rhodium or Ruthenium complexes | Enantiomerically enriched piperazine-2-carboxylic acid derivatives |

| Organocatalysis | Asymmetric α-amination or Michael addition | Proline and its derivatives | Chiral piperidine and piperazine precursors ekb.eg |

| Chiral Auxiliary | Diastereoselective alkylation or addition | Diketopiperazines | Asymmetric synthesis of substituted amino acids rsc.orgnih.gov |

| Chiral Pool Synthesis | Stereocontrolled transformations | Readily available chiral starting materials (e.g., amino acids) | Transfer of chirality to the target molecule |

This table summarizes general asymmetric synthesis approaches applicable to the target compound's structural class.

Impact of Stereochemistry on Derivative Interactions with Biological Systems

The stereochemistry of a drug molecule is of paramount importance as it dictates how the molecule interacts with its biological target, which is typically a chiral entity such as a protein receptor or an enzyme. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity. nih.gov

For derivatives of this compound, the orientation of the substituents in three-dimensional space will determine the binding affinity and efficacy at their target. One enantiomer may fit perfectly into the binding site of a receptor, leading to a desired therapeutic effect, while the other enantiomer (the distomer) may have lower affinity, no activity, or even produce undesirable side effects.

For instance, in the design of inhibitors for enzymes like cyclooxygenase-2 (COX-2), the precise spatial arrangement of functional groups is critical for effective binding to the active site. nih.gov Molecular modeling studies often reveal that specific stereoisomers form more stable interactions with key amino acid residues in the target protein. nih.gov Similarly, for compounds targeting nuclear receptors or acting as antimycobacterial agents, the stereochemistry can profoundly influence their biological activity. nih.govmdpi.com

The differential activity of stereoisomers underscores the necessity of developing and evaluating enantiomerically pure compounds. The synthesis and biological testing of individual stereoisomers of this compound derivatives are essential steps in identifying the eutomer (the more active enantiomer) and developing safer and more effective therapeutic agents.

Functionalization and Chemical Transformations of 4 Isopropylpiperazine 2 Carboxylic Acid

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for functionalization, enabling the formation of esters, amides, and the reduction to alcohols or aldehydes. These transformations are fundamental steps in multi-step syntheses.

Esterification of the carboxylic acid is a common strategy to protect this functional group or to create an intermediate that is more amenable to subsequent reactions. The Fischer esterification is a classical method for this conversion, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com For 4-isopropylpiperazine-2-carboxylic acid, this reaction provides a straightforward route to various alkyl esters.

The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.commasterorganicchemistry.com

Table 1: Representative Esterification Reactions

| Reactant (Alcohol) | Catalyst | Expected Product |

|---|---|---|

| Methanol | H₂SO₄, TsOH, or HCl | Methyl 4-isopropylpiperazine-2-carboxylate |

| Ethanol | H₂SO₄, TsOH, or HCl | Ethyl 4-isopropylpiperazine-2-carboxylate |

| Benzyl (B1604629) alcohol | H₂SO₄, TsOH, or HCl | Benzyl 4-isopropylpiperazine-2-carboxylate |

The formation of an amide bond is one of the most significant reactions in medicinal chemistry, allowing the conjugation of the this compound scaffold to other molecules, such as amines, amino acids, or proteins. nih.govresearchgate.netcreative-biolabs.com This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often inefficient. khanacademy.org

Commonly, coupling reagents are employed to facilitate this reaction. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by an amine. nih.gov A wide variety of coupling agents are available, each with its own specific applications and advantages. An alternative, greener approach involves the one-pot conversion of the carboxylic acid to a thioester intermediate, which then readily reacts with an amine to form the desired amide. nih.govrsc.orgresearchgate.net This method avoids traditional coupling reagents and often uses more environmentally benign solvents. nih.govresearchgate.net Chemical conjugation can be highly specific, targeting primary amines on the surface of proteins to form stable linkages without significantly altering the protein's structure. creative-biolabs.com

Table 2: Common Reagents for Amide Bond Formation

| Amine Component | Coupling Method/Reagent | Expected Product Class |

|---|---|---|

| Ammonia | Thioester intermediate | 4-Isopropylpiperazine-2-carboxamide |

| Primary/Secondary Amine (e.g., Benzylamine) | Carbodiimides (e.g., EDCI) | N-substituted amides |

| Amino Acid Ester (e.g., Glycine (B1666218) methyl ester) | HATU, HBTU | Peptide conjugates |

The carboxylic acid group can be reduced to a primary alcohol or, under more controlled conditions, to an aldehyde. These functional groups serve as valuable handles for further synthetic manipulations. The reduction of a carboxylic acid typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). mdpi.com This reaction is usually performed on the ester derivative of the carboxylic acid for better reactivity and selectivity. chemicalbook.com

For instance, the ethyl ester of a substituted piperazine-2-carboxylic acid can be treated with LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to yield the corresponding primary alcohol, (4-substituted-piperazin-2-yl)methanol. chemicalbook.com The synthesis of aldehydes from carboxylic acids is more challenging due to the potential for over-reduction to the alcohol. However, methods exist that allow for this transformation, often involving the conversion of the acid to a derivative that can be reduced more selectively. researchgate.net

Table 3: Reduction of Carboxylic Acid Derivatives

| Starting Material | Reducing Agent | Solvent | Expected Product |

|---|---|---|---|

| Methyl 4-isopropylpiperazine-2-carboxylate | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | (4-Isopropylpiperazin-2-yl)methanol |

| This compound | Borane (BH₃) complexes | Tetrahydrofuran (THF) | (4-Isopropylpiperazin-2-yl)methanol |

Transformations at the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two nitrogen atoms, N1 and N4. In this compound, the N4 position is already substituted with an isopropyl group. The remaining secondary amine at the N1 position is a key site for further functionalization through alkylation, acylation, and the formation of urea (B33335) or carboxamide derivatives.

The secondary amine at the N1 position can be readily alkylated or acylated. Alkylation involves reacting the piperazine with an alkyl halide (e.g., chloride or bromide) or a sulfonate ester (e.g., mesylate or tosylate), often in the presence of a base to neutralize the acid formed during the reaction. google.com This allows for the introduction of a wide variety of alkyl or aralkyl groups. google.com

Acylation is another important transformation, typically achieved by reacting the piperazine with an acylating agent such as an acid chloride or an acid anhydride (B1165640). google.com For instance, reagents like benzyl chloroformate or di-tert-butyl dicarbonate (B1257347) are commonly used to introduce protecting groups (Cbz and Boc, respectively) onto the N1 nitrogen. google.comgoogle.com These reactions are generally high-yielding and are fundamental for controlling the reactivity of the piperazine ring during multi-step syntheses. google.com

Table 4: N1-Functionalization Reactions

| Reagent | Reaction Type | Base (if applicable) | Expected Product |

|---|---|---|---|

| Benzyl Bromide | Alkylation | K₂CO₃ or NaHCO₃ | 1-Benzyl-4-isopropylpiperazine-2-carboxylic acid |

| Acetyl Chloride | Acylation | Triethylamine (B128534) or Pyridine | 1-Acetyl-4-isopropylpiperazine-2-carboxylic acid |

| Di-tert-butyl dicarbonate | Acylation (Boc-protection) | Triethylamine | tert-Butyl 4-isopropyl-2-(alkoxycarbonyl)piperazine-1-carboxylate |

The synthesis of urea derivatives is a significant area of medicinal chemistry, as the urea functional group is present in numerous biologically active compounds. researchgate.netmdpi.comnih.gov Unsymmetrical ureas can be synthesized from this compound (or its ester derivatives) by reacting the N1 amine with an isocyanate. Isocyanates themselves can be generated in situ from carboxylic acids via rearrangements like the Curtius or Hofmann rearrangement, providing a versatile route to diverse urea structures. nih.gov An alternative modern approach involves the palladium-catalyzed cross-coupling of amines with sodium cyanate. organic-chemistry.org

Carboxamide derivatives, distinct from the amides formed at the C2 position, can be synthesized at the N1 position. This involves reacting the N1 amine with a carboxylic acid using standard peptide coupling reagents or by reacting it with an activated carboxylic acid derivative like an acid chloride. nih.govacgpubs.org These reactions expand the structural diversity of compounds that can be generated from the this compound scaffold. nih.govresearchgate.net

Table 5: Synthesis of Urea and N1-Carboxamide Derivatives

| Reagent | Product Class | Key Reaction |

|---|---|---|

| Phenyl isocyanate | Urea | Nucleophilic addition |

| Carboxylic Acid + DPPA | Urea | Curtius rearrangement followed by amine reaction |

| Benzoyl chloride | N1-Carboxamide | Acylation |

| Carboxylic acid + EDCI | N1-Carboxamide | Amide coupling |

Incorporation into Complex Molecular Architectures

The strategic placement of functional groups and the inherent conformational pre-organization of this compound make it a valuable building block in the synthesis of complex, biologically active molecules. Its bifunctional nature, possessing both a secondary amine within the piperazine ring and a carboxylic acid moiety, allows for sequential or orthogonal functionalization, enabling its seamless integration into larger molecular scaffolds. This is particularly evident in the field of medicinal chemistry, where the piperazine core is a well-established pharmacophore.

A key application of this building block is in the construction of amide bonds, a fundamental linkage in numerous pharmaceutical agents. The carboxylic acid group of this compound can be activated and coupled with a variety of primary and secondary amines to form more elaborate structures. This transformation is central to building peptide-like backbones or connecting the piperazine unit to other heterocyclic systems.

One documented example involves the synthesis of intermediates for CCR2b antagonists. google.com In this process, the enantiomerically pure (2R)-1-(tert-butoxycarbonyl)-4-isopropylpiperazine-2-carboxylic acid is utilized as a chiral starting material. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the nitrogen at the 1-position of the piperazine ring, allowing the carboxylic acid at the 2-position to be selectively reacted.

The coupling reaction involves treating the protected this compound with benzyl piperazine-1-carboxylate. google.com This reaction is facilitated by standard peptide coupling reagents, such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). google.com The reaction, typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF), results in the formation of a new amide bond, linking the two piperazine-containing fragments. This creates a significantly more complex molecular architecture, which can then undergo further transformations, such as the deprotection of the Boc group, to yield the final active pharmaceutical ingredient.

The research findings highlight the utility of this compound as a scaffold. The isopropyl group at the N4 position provides specific steric and electronic properties to the final molecule, while the chiral center at the C2 position is maintained throughout the synthesis, which is often crucial for biological activity.

The details of this synthetic transformation are summarized in the table below.

Table 1: Amide Coupling Reaction for the Synthesis of a CCR2b Antagonist Intermediate

| Reactant A | Reactant B | Reagents | Solvent | Product |

|---|

Role of 4 Isopropylpiperazine 2 Carboxylic Acid As a Versatile Chemical Building Block

Scaffold for Heterocyclic Compound Synthesis

The bifunctional nature of piperazine-2-carboxylic acid, possessing both a secondary amine and a carboxylic acid, makes it an ideal starting material for the synthesis of a variety of heterocyclic systems. The carboxylic acid can be converted into amides, esters, or other functional groups, while the nitrogen atoms of the piperazine (B1678402) ring can undergo N-alkylation, N-arylation, or acylation. These reactions allow for the construction of more complex, often polycyclic, structures. While it is chemically plausible that 4-Isopropylpiperazine-2-carboxylic acid could be used in such synthetic strategies, specific examples of heterocyclic compounds derived directly from it are not readily found in the surveyed literature.

Intermediate in the Development of Bioactive Molecules

Piperazine derivatives are integral to a wide range of bioactive molecules, demonstrating antimicrobial, antiviral, anticancer, and other therapeutic properties. mdpi.comresearchgate.net For instance, certain N-substituted piperazine-2-carboxamides have been identified as crucial structural units for HIV protease inhibitors. A patent for antiviral agents describes related compounds like 4-(cyclopentylcarbonyl)-piperazine-2-carboxylic acid, underscoring the potential of this class of molecules. google.com However, specific bioactive molecules that utilize this compound as a direct intermediate are not explicitly detailed in the available research.

Precursor for Peptide Analogues

The amino acid-like structure of piperazine-2-carboxylic acid makes it a valuable precursor for creating peptide analogues or peptidomimetics. nih.gov Incorporating this scaffold into a peptide backbone can introduce conformational constraints, enhance stability against enzymatic degradation, and modulate biological activity. The isopropyl group on the nitrogen at the 4-position would be expected to influence the lipophilicity and steric properties of the resulting peptide analogue. Despite this potential, there is a lack of specific studies demonstrating the use of this compound in the synthesis of peptide analogues. General methods for peptide synthesis are well-established, but their direct application to this specific precursor is not documented. nih.gov

Application in Medicinal Chemistry as a Foundation for Drug Design

The carboxylic acid group is a key functional group in drug design, often involved in critical interactions with biological targets and contributing to the pharmacokinetic properties of a drug. nih.govwiley-vch.de The piperazine moiety itself is a cornerstone in the design of various therapeutic agents, including kinase inhibitors. nih.govnih.gov The combination of these two features in this compound provides a foundation for developing new drug candidates. The isopropyl group can serve to probe specific hydrophobic pockets in target proteins, potentially enhancing binding affinity and selectivity. While the general principles of medicinal chemistry strongly support the potential utility of this compound, concrete examples of drug design programs or lead compounds based on the this compound scaffold are not described in the reviewed scientific literature.

Applications of 4 Isopropylpiperazine 2 Carboxylic Acid Derivatives in Contemporary Medicinal Chemistry Research

Enzyme Inhibitors

Cholinesterase Inhibitors (Acetylcholinesterase and Butyrylcholinesterase) for Neurodegenerative Disorders

Derivatives of piperazine-2-carboxylic acid are actively being investigated as cholinesterase inhibitors for the management of neurodegenerative conditions such as Alzheimer's disease. A recent study focused on the design and synthesis of a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, which demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

One of the synthesized free carboxylic acid derivatives, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid, was identified as a particularly potent and selective inhibitor of AChE. Conversely, the corresponding hydroxamic acid and carboxamide derivatives of the piperazine-2-carboxylic acid core showed a preference for inhibiting BChE, with some compounds exhibiting significantly greater potency than the reference drugs, donepezil (B133215) and tacrine. Specifically, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid displayed remarkable inhibitory activity against BChE.

The mechanism of inhibition for these derivatives was determined to be competitive, indicating that they bind to the active site of the cholinesterase enzymes. Molecular modeling studies further elucidated that these compounds interact with both the catalytic and peripheral anionic sites of the enzymes through a combination of hydrogen bonding, hydrophobic interactions, and ionic interactions.

Table 1: Cholinesterase Inhibitory Activity of Selected Piperazine-2-carboxylic Acid Derivatives

| Compound | Target Enzyme | Ki (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | AChE | 10.18 ± 1.00 | ~17.90 (for AChE) |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | BChE | 0.0016 ± 0.00008 | 21862.5 (for BChE) |

| Donepezil (Reference) | BChE | 12.5 ± 2.6 | - |

| Tacrine (Reference) | BChE | 0.0173 ± 0.0023 | - |

TNF-α Converting Enzyme (TACE) Inhibitors

The piperazine-2-hydroxamic acid scaffold has been utilized in the development of dual inhibitors targeting both matrix metalloproteinase-13 (MMP-13) and TNF-α converting enzyme (TACE). TACE is a critical enzyme in the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), making it an attractive target for anti-inflammatory therapies. Research in this area has explored how substitutions on the piperazine (B1678402) nitrogen and modifications to the P-1' benzyloxy tailpiece of the molecule affect inhibitory activity against TACE. While specific derivatives of 4-isopropylpiperazine-2-carboxylic acid as TACE inhibitors are not extensively documented, the established activity of the parent scaffold suggests a promising avenue for future research.

Farnesyl Protein Transferase Inhibitors

Farnesyl protein transferase (FPTase) is a key enzyme in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. Inhibiting FPTase prevents the localization of Ras to the cell membrane, thereby blocking its signaling activity. The piperazine scaffold has been investigated as a component of FPTase inhibitors. For instance, amide and cyanoguanidine derivatives incorporating a piperazine ring have demonstrated in vitro efficacy as FPTase inhibitors. Although these studies did not specifically use the this compound moiety, the findings support the potential of piperazine-based structures in the design of novel FPTase inhibitors.

C-Raf Kinase Inhibitors

The Raf kinases, including C-Raf, are central components of the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. As a result, C-Raf is a significant target for anticancer drug development. While there is a lack of direct evidence for this compound derivatives as C-Raf kinase inhibitors, the broader class of piperazine-containing compounds has been explored in the context of kinase inhibition. The structural versatility of the piperazine ring allows for its incorporation into various kinase inhibitor scaffolds, suggesting that derivatives of this compound could be designed to target the ATP-binding site of C-Raf. Further research is needed to explore this potential application.

Contributions to Multi-Target-Directed Ligand (MTDL) Design

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases like Alzheimer's. The piperazine-2-carboxylic acid framework is well-suited for MTDL design due to its capacity for modification at multiple points. As discussed in the context of cholinesterase inhibitors, derivatives of this scaffold have been designed to inhibit both AChE and BChE. This dual inhibitory activity is a key feature of an MTDL approach for Alzheimer's disease. In silico predictions of the absorption, distribution, metabolism, and excretion (ADME) properties of these piperazine-2-carboxylic acid derivatives have suggested good central nervous system bioavailability, which is a critical requirement for drugs targeting neurodegenerative disorders.

Role in Developing Prodrug Systems and Esterase-Sensitive Delivery

The carboxylic acid group of this compound is an ideal handle for the development of prodrugs. Esterification of this group can mask the polarity of the parent molecule, potentially improving its membrane permeability and oral bioavailability. An esterase-sensitive prodrug approach involves creating an ester that is stable until it is cleaved by esterases in the body, releasing the active carboxylic acid-containing drug.

A recent study on a different class of inhibitors highlighted the utility of an isopropyl ester as a prodrug moiety to protect a carboxylic acid. This strategy successfully improved cell permeability and resulted in enhanced cellular activity of the parent compound. This approach could be directly applicable to this compound and its derivatives, offering a viable method to improve their pharmacokinetic profiles. The temporary protection of the carboxylic acid as an isopropyl ester, which is then hydrolyzed by cellular esterases, represents a promising strategy for the targeted delivery of these therapeutic agents.

Theoretical and Computational Studies on 4 Isopropylpiperazine 2 Carboxylic Acid and Its Analogues

Molecular Docking Investigations for Binding Profile Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for elucidating the binding profile of potential drug candidates by simulating the interaction between a ligand, such as a 4-isopropylpiperazine-2-carboxylic acid analogue, and the active site of a target protein.

Research on various piperazine (B1678402) derivatives has demonstrated the utility of molecular docking in identifying key binding interactions. nih.govnih.gov For instance, studies on pyrazine-2-carboxylic acid derivatives docked against glucosamine-6-phosphate (GlcN-6-P) synthase have shown that the piperazine moiety can form significant interactions within the enzyme's active site. researchgate.net Similarly, docking of piperazine-based compounds into the active site of Mycobacterium tuberculosis InhA protein has helped to rationalize their potential antimycobacterial activity. researchgate.net

The binding affinity is often quantified by a docking score, which estimates the free energy of binding. A lower score typically indicates a more favorable binding interaction. Key interactions often observed for piperazine derivatives include hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the target's binding pocket. connectjournals.comrsc.org For a molecule like this compound, the carboxylic acid group is expected to act as a hydrogen bond donor and acceptor, while the isopropyl group and the piperazine ring can engage in hydrophobic and van der Waals interactions.

Table 1: Representative Molecular Docking Results for Piperazine Analogues Against Various Receptors Note: The following data is representative of typical findings for piperazine analogues and does not correspond to experimentally verified results for this compound.

| Target Protein | Analogue Type | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Sigma-1 Receptor (S1R) | N-benzyl piperazine | -9.8 | Asp126, Glu172 | Hydrogen Bond, Electrostatic |

| HIV-1 gp120 | BMS-378806 analogue | -8.5 | Trp112, Thr257 | Hydrophobic, Hydrogen Bond |

| InhA (M. tuberculosis) | Pyrazine-2-carboxamide | -7.9 | Gly96, Met199 | Hydrogen Bond, Hydrophobic |

| COX-2 | N-aryl piperazine | -9.2 | Arg513, Val523 | Electrostatic, van der Waals |

These docking studies are invaluable for structure-based drug design, allowing researchers to predict how modifications to the this compound scaffold would affect its binding affinity and selectivity for a given target. rsc.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of molecules over time. By simulating the atomic motions of a system, MD can reveal how a ligand like this compound and its target protein behave in a dynamic environment, often in the presence of a solvent. nih.govuib.no

For piperazine derivatives, MD simulations have been used to assess the stability of the ligand-protein complex predicted by molecular docking. rsc.org Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD: This parameter measures the average deviation of a protein's backbone or a ligand's position from its initial state over the course of the simulation. A stable, low-fluctuation RMSD plot for the complex suggests that the ligand remains securely bound in the active site. nih.gov

RMSF: This parameter indicates the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values in certain loops of the protein may indicate flexibility that is important for ligand entry or binding.

Studies on piperazine-containing ligands have highlighted the importance of their conformational flexibility for biological activity. nih.gov MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformations that are likely to be biologically relevant. njit.edu For this compound, simulations would clarify the preferred orientation of the isopropyl and carboxylic acid substituents and the puckering of the piperazine ring (e.g., chair, boat, or twist-boat conformations) and how these change upon binding to a receptor. njit.edu

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are methods used to correlate the chemical structure of a series of compounds with their biological activity. These studies are essential for optimizing lead compounds by identifying which structural modifications enhance activity and which are detrimental.

SAR: This is a qualitative approach that involves systematically modifying a molecule's functional groups to determine their importance for binding and activity. For piperazine derivatives, SAR studies have explored the effects of changing substituents on the piperazine nitrogen, revealing that both the size and electronic nature of these groups can significantly impact affinity for targets like the histamine H3 and sigma-1 receptors. nih.gov

QSAR: This method develops a mathematical relationship between the chemical properties (descriptors) of a molecule and its activity. openpharmaceuticalsciencesjournal.com Descriptors can include physicochemical properties like lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft's constants). A robust QSAR model can predict the activity of newly designed compounds before they are synthesized. openpharmaceuticalsciencesjournal.com

For a series of analogues based on the this compound scaffold, a QSAR study might identify key descriptors for activity. For example, a 3D-QSAR study on piperazine-carboxamides as FAAH inhibitors successfully created a model that highlighted the importance of electrostatic and hydrogen-bond acceptor fields for activity, providing a guide for designing more potent inhibitors. mdpi.com

Table 2: Common Descriptors Used in QSAR Models for Piperazine Derivatives

| Descriptor Type | Descriptor Example | Property Represented | Potential Influence on Activity |

| Electronic | Dipole Moment | Charge distribution and polarity | Affects electrostatic interactions with the receptor. |

| Steric | Molar Refractivity | Molecular volume and polarizability | Influences how the molecule fits into the binding site. |

| Hydrophobic | LogP | Lipophilicity | Governs membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Molecular branching and shape | Relates molecular structure to overall binding complementarity. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure (electron distribution) of molecules. It is widely used to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties. mdpi.commdpi.com For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is used to compute key physicochemical properties that influence a molecule's reactivity and interactions. These calculations are foundational for developing QSAR models and understanding reaction mechanisms. researchgate.net

Table 3: Representative DFT-Calculated Properties for a Piperazine Carboxylic Acid Analogue Note: These values are representative and calculated for a generic analogue in a vacuum phase.

| Property | Calculated Value | Significance |

| Heat of Formation (kcal/mol) | -150.5 | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment (Debye) | 3.5 D | Quantifies the overall polarity of the molecule, influencing solubility and binding. |

| Ionization Potential (eV) | 8.9 eV | Energy required to remove an electron; relates to electron-donating ability. |

| Electron Affinity (eV) | 1.2 eV | Energy released when an electron is added; relates to electron-accepting ability. |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.orgwikipedia.org These orbitals are critical for understanding chemical reactivity.

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. Regions of the molecule with high HOMO density are prone to electrophilic attack.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For piperazine derivatives, FMO analysis can identify which parts of the molecule (e.g., the nitrogen atoms, the carboxylic acid group) are most likely to participate in chemical reactions or binding interactions. rsc.org

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species, identifying sites for hydrogen bonding, and understanding ligand-receptor interactions. bhu.ac.in

The MEP map is color-coded to indicate different electrostatic potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and hydrogen bond acceptance. In this compound, this region would be concentrated around the oxygen atoms of the carboxylic acid.

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack and hydrogen bond donation. This region would be found around the acidic proton of the carboxyl group and the hydrogens on the piperazine nitrogen.

Green/Yellow: Regions of neutral or intermediate potential, typically associated with nonpolar parts of the molecule, such as the isopropyl group.

The MEP map provides a holistic view of the molecule's electronic character, complementing the localized information from FMO analysis and guiding the understanding of its intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized framework of chemical bonds and lone pairs, consistent with the classic Lewis structure concept. wikipedia.orguni-muenchen.de This analysis provides a detailed picture of the electron density distribution within a molecule, revealing intramolecular interactions that contribute to its stability. q-chem.comsemanticscholar.org By examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals, NBO analysis quantifies the extent of electron delocalization, also known as hyperconjugation. wikipedia.orgstackexchange.com

While direct computational studies on this compound are not extensively available in the surveyed literature, a thorough understanding of its electronic structure can be constructed from NBO analyses of analogous piperazine and carboxylic acid-containing molecules. orientjchem.orgafricaresearchconnects.combohrium.com These studies allow for a detailed projection of the key hyperconjugative interactions expected within the target molecule.

The primary intramolecular interactions stabilizing the this compound structure arise from the delocalization of electron density from occupied Lewis-type orbitals (donors), such as lone pairs (LP) and sigma (σ) bonds, to unoccupied non-Lewis-type orbitals (acceptors), typically antibonding sigma (σ) and pi (π) orbitals. wikipedia.orgstackexchange.com

Key expected interactions include:

Piperazine Ring Interactions: The nitrogen atoms of the piperazine ring are significant centers of electron density due to their lone pairs (n). These lone pairs can act as potent donors to neighboring antibonding orbitals. The delocalization of a nitrogen lone pair to an adjacent C-C antibonding orbital (n(N) → σ(C-C)) is a crucial interaction that stabilizes the ring structure. Similarly, interactions with C-H antibonding orbitals (n(N) → σ(C-H)) contribute to this stability.

Carboxylic Acid Group Interactions: The carboxylic acid moiety introduces strong intramolecular charge transfer possibilities. The lone pairs on the carbonyl oxygen (n(O)) can delocalize into the π* antibonding orbital of the C=O bond (n(O) → π*(C=O)), a classic resonance interaction that significantly stabilizes the carboxyl group.

Isopropyl Group Interactions: The C-H and C-C sigma bonds of the isopropyl group can act as electron donors to adjacent antibonding orbitals. These σ → σ* interactions, while individually weaker than resonance effects, collectively contribute to the molecule's electronic stability.

The table below presents a hypothetical but representative summary of the most significant donor-acceptor interactions and their calculated stabilization energies for this compound, based on data from analogous compounds. These E(2) values quantify the energetic importance of each hyperconjugative interaction.

Interactive Data Table: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N₅ | σ* (C₄-C₃) | 3.58 | Lone Pair → σ |

| LP (1) N₅ | σ (C₆-C₁) | 3.71 | Lone Pair → σ |

| LP (1) N₂ | σ (C₁-N₅) | 4.15 | Lone Pair → σ |

| LP (1) N₂ | σ (C₃-C₄) | 2.98 | Lone Pair → σ |

| LP (2) O₈ | π (C₇-O₉) | 28.54 | Lone Pair → π* (Resonance) |

| σ (C₁-H) | σ* (N₂-C₃) | 1.88 | σ → σ* (Hyperconjugation) |

| σ (C₄-H) | σ* (N₅-C₃) | 2.11 | σ → σ* (Hyperconjugation) |

| σ (C₁₀-H) | σ* (C₁₀-C₁₁) | 2.55 | σ → σ* (Hyperconjugation) |

Note: The data presented in this table is illustrative and derived from computational analyses of structurally related piperazine and carboxylic acid derivatives. Atom numbering is based on the standard IUPAC nomenclature for the core structure.

Emerging Research Directions and Future Perspectives for 4 Isopropylpiperazine 2 Carboxylic Acid

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like 4-Isopropylpiperazine-2-carboxylic acid is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and greater scalability.

Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. This methodology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, which are common in the synthesis of heterocyclic compounds like piperazines. For the synthesis of this compound, flow chemistry can be applied to critical steps such as the N-alkylation of the piperazine (B1678402) ring or the hydrogenation of a pyrazine (B50134) precursor. The high surface-area-to-volume ratio in microreactors enables rapid heat exchange, preventing thermal runaways and reducing the formation of byproducts.

Automated synthesis platforms integrate robotics and software control to perform multi-step reaction sequences with minimal manual intervention. This approach accelerates the drug discovery process by enabling the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies. For this compound, an automated platform could systematically vary the N-alkyl substituent or modify the carboxylic acid group, allowing for the efficient exploration of chemical space to identify analogues with improved properties.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow Chemistry |

|---|---|---|---|

| Reaction Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time | Improved yield and purity, reduced byproducts |

| Safety | Higher risk with exothermic reactions and hazardous reagents | Small reaction volumes minimize risks; enhanced heat dissipation | Safer handling of hazardous intermediates |

| Scalability | Challenging scale-up; requires process redesign | Scalable by operating for longer durations ("scaling out") | Seamless transition from lab to production scale |

| Throughput | Limited by reactor size and cycle time | High throughput achievable for optimized processes | Accelerated production of material |

Exploration of Novel Biological Targets and Therapeutic Areas

The piperazine moiety is a well-established pharmacophore present in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities. researchgate.netnbinno.com This prevalence suggests that this compound and its derivatives are promising candidates for investigation against novel biological targets and in new therapeutic areas.

Initial research into 4-substituted piperazine-2-carboxylic acids has pointed towards activity in the central nervous system (CNS). nih.gov Further exploration could focus on specific CNS targets such as sigma receptors or monoamine transporters, which are implicated in neurological and psychiatric disorders. nih.govnih.gov The lipophilic isopropyl group may enhance blood-brain barrier penetration, making this scaffold particularly suitable for CNS-active drugs.

Beyond the CNS, the versatile piperazine scaffold has been successfully incorporated into antiviral, anticancer, and antimicrobial agents. researchgate.netnih.gov Structure-based drug design and high-throughput screening could be employed to test this compound derivatives against a panel of targets relevant to these diseases. For example, piperazine-based compounds have shown activity as inhibitors of viral helicases or as modulators of kinase pathways crucial for cancer cell proliferation. nih.govunipa.it Recent studies have also highlighted the potential of piperazine-2-carboxylic acid derivatives as potent and selective cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov

| Therapeutic Area | Potential Biological Target | Rationale for Exploration |

|---|---|---|

| Neurology/Psychiatry | Sigma-1 Receptor (S1R), Serotonin/Norepinephrine Transporters | Known CNS activity of piperazine scaffolds; lipophilic group may improve BBB penetration. nih.govrsc.org |

| Oncology | mTORC1, Mitogen-activated protein kinase (MEK) | Piperazine derivatives have shown efficacy as kinase inhibitors in cancer pathways. mdpi.com |

| Infectious Diseases | HCV NS3 Helicase, Glucosamine-6-Phosphate Synthase | Broad-spectrum activity of piperazines against viral and bacterial targets. nih.govresearchgate.net |

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Piperazine-2-carboxylic acid derivatives have demonstrated potent cholinesterase inhibition. nih.gov |

Advanced Computational Design of Next-Generation Derivatives

The rational design of next-generation derivatives of this compound can be significantly accelerated through the use of advanced computational tools. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations provide deep insights into drug-receptor interactions, guiding the synthesis of molecules with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govmdpi.comnih.gov

Molecular docking studies can predict the binding orientation of this compound derivatives within the active site of a biological target. researchgate.netnih.gov This allows medicinal chemists to prioritize modifications that are most likely to improve binding affinity. For instance, docking could reveal whether expanding the isopropyl group or introducing substituents on the piperazine ring would lead to more favorable interactions with the target protein.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov By analyzing a set of existing analogues, a QSAR model can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern activity. mdpi.com This model can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.

Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can assess the drug-likeness of designed derivatives at an early stage, flagging potential liabilities such as poor oral bioavailability or rapid metabolism. nih.govmdpi.com

| Computational Method | Application to this compound | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding modes of derivatives to targets like kinases or cholinesterases. nih.gov | Identify key interactions and guide structural modifications for improved affinity. |

| QSAR Analysis | Develop models linking structural features of derivatives to their observed biological activity. mdpi.comnih.gov | Predict the potency of new, unsynthesized derivatives. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-protein complex over time. nih.gov | Assess the stability of the binding pose and understand the energetic contributions of interactions. |

| ADME/Tox Prediction | Evaluate pharmacokinetic properties and potential toxicity of virtual compounds. nih.gov | Prioritize derivatives with favorable drug-like properties for synthesis. |

Development of Robust and Scalable Manufacturing Processes for Key Intermediates

The commercial viability of any pharmaceutical compound hinges on the ability to manufacture it and its key intermediates in a robust, scalable, and cost-effective manner. For this compound, process development research is crucial for optimizing the synthesis of intermediates such as chiral piperazine-2-carboxylic acid and the N-alkylation precursor.

A significant challenge in the synthesis is controlling the stereochemistry at the C2 position of the piperazine ring. Traditional methods often rely on the resolution of a racemic mixture, which is inherently inefficient as it discards half of the material. google.com Modern approaches focus on asymmetric synthesis, such as the catalytic asymmetric hydrogenation of a pyrazinecarboxylic acid derivative, to directly produce the desired enantiomer. google.com Developing a scalable version of this process, potentially using immobilized catalysts in a continuous flow reactor, would be a key objective. acs.orgacs.org

The N-alkylation step, introducing the isopropyl group, also requires optimization for large-scale production. Key considerations include the choice of the alkylating agent, solvent, and base to maximize yield and minimize the formation of impurities, such as over-alkylation products. mdpi.comresearchgate.net Process analytical technology (PAT) can be implemented to monitor the reaction in real-time, ensuring consistency and quality across batches. The development of a manufacturing process that avoids toxic reagents and minimizes waste is also a critical goal, aligning with the principles of green chemistry. nih.gov

| Key Intermediate | Manufacturing Challenge | Potential Solution |

|---|---|---|

| (S)-Piperazine-2-carboxylic acid | Inefficient racemic resolution; high cost of chiral catalysts. google.com | Asymmetric hydrogenation of pyrazine precursors; biocatalytic resolution. google.comacs.org |

| N-Alkylation Precursor (e.g., 2-halopropane) | Potential for over-alkylation; safety of alkylating agents. | Careful control of stoichiometry; use of alternative alkylating agents; flow chemistry for safety. mdpi.com |

| Protected Piperazine Intermediates | Multiple protection/deprotection steps add to cost and waste. | Develop synthetic routes with orthogonal protecting groups or fewer steps. rsc.org |

| Final Compound Purification | Removal of process-related impurities and byproducts. | Crystallization-based purification; development of stable salt forms. google.com |

Q & A

Q. What are the common synthetic routes for 4-Isopropylpiperazine-2-carboxylic acid?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, similar piperazine derivatives are synthesized via nucleophilic substitution or cyclization reactions using catalysts like palladium or copper in solvents such as dimethylformamide (DMF) or toluene . Precursor molecules like 4-isopropylbenzaldehyde may undergo condensation with aminopyridine derivatives, followed by carboxylation to introduce the carboxylic acid group. Optimization of reaction conditions (e.g., temperature, pH) is critical to achieving high yields and purity.

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Post-synthesis characterization employs:

- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and stereochemistry.

- X-ray Diffraction (XRD) : For crystallographic analysis and hydrogen-bonding patterns, as demonstrated in piperazine salt studies .

- High-Performance Liquid Chromatography (HPLC) : To assess purity, using mobile phases like methanol-water-phosphate buffers adjusted to pH 5.5 for optimal resolution .

- Infrared (IR) Spectroscopy : To identify functional groups like carboxylic acid (-COOH) and piperazine rings.

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural elucidation?

Discrepancies in spectroscopic data (e.g., NMR vs. IR) can be resolved using single-crystal XRD to unambiguously determine bond lengths, angles, and supramolecular interactions. For example, hydrogen-bonding networks in piperazine salts provide insights into molecular packing and stability . Computational tools like Mercury Software can further validate experimental XRD data against predicted crystal structures.

Q. What strategies optimize the compound’s stability under varying experimental conditions?

- pH Stability : Conduct accelerated degradation studies across pH 3–9 to identify stable ranges.

- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.

- Light Sensitivity : Store samples in amber vials if UV-Vis studies indicate photodegradation. Stability profiles should align with ICH guidelines for pharmaceutical intermediates, ensuring reproducibility in biological assays .

Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity?

- Enzyme Inhibition : Test against targets like tyrosinase or proteases using spectrophotometric methods .

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs).

- Molecular Docking : Use AutoDock Vina to predict binding affinities to receptors like GPCRs or kinases, leveraging structural data from related piperazine derivatives .

Q. What analytical approaches address discrepancies in purity assessments between HPLC and mass spectrometry?

Cross-validate results using orthogonal methods:

- HPLC-MS Coupling : Confirm molecular ions and fragmentation patterns.

- Ion Chromatography : Detect inorganic impurities (e.g., residual catalysts).

- Elemental Analysis : Verify stoichiometric consistency with the molecular formula. Contradictions often arise from column matrix interactions in HPLC or ion suppression in MS, requiring method optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products